molecular formula C11H11ClN2 B1528670 1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole CAS No. 1248072-48-1

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole

Cat. No.: B1528670
CAS No.: 1248072-48-1
M. Wt: 206.67 g/mol
InChI Key: LOPFWVAUDUDBII-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole (CAS 1248072-48-1) is a high-purity chemical building block belonging to the class of phenylpyrazole compounds . With a molecular formula of C 11 H 11 ClN 2 and a molecular weight of 206.67 g/mol , this compound is characterized by a pyrazole ring substituted with a methyl group and linked to a phenyl ring containing a chloromethyl group . The reactive chloromethyl (-CH 2 Cl) handle makes this molecule a versatile intermediate for further synthetic modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, facilitating its use in constructing more complex molecular architectures. As a phenylpyrazole derivative , this compound serves as a key synthetic precursor in medicinal chemistry and drug discovery research for the development of novel bioactive molecules. It is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability . Researchers should handle this material with appropriate care; it is classified with the signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPFWVAUDUDBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-methyl-1H-pyrazole with 4-(chloromethyl)benzyl chloride

A common laboratory method involves the nucleophilic substitution of 3-methyl-1H-pyrazole at the N1 position with 4-(chloromethyl)benzyl chloride under basic conditions. The reaction proceeds as follows:

  • Reagents: 3-methyl-1H-pyrazole, 4-(chloromethyl)benzyl chloride, base (e.g., potassium carbonate or sodium hydroxide)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions: Heating under reflux or elevated temperature to promote substitution
  • Purification: Recrystallization or column chromatography to isolate the pure product

This method benefits from straightforward reaction conditions and relatively high yields due to the good leaving group ability of chloride and the nucleophilicity of the pyrazole nitrogen.

Cyclization of hydrazine derivatives with 4-(chloromethyl)benzoyl precursors

An alternative route involves the synthesis of the pyrazole ring through cyclocondensation reactions:

  • Step 1: Preparation of 4-(chloromethyl)benzoyl hydrazide or hydrazone derivatives
  • Step 2: Cyclization under acidic or basic conditions with methyl ketones or equivalents to form the 3-methyl-pyrazole ring
  • Step 3: Isolation and purification of the target compound

This approach allows for the simultaneous introduction of the methyl group at the 3-position during ring closure, providing structural control.

Use of chloromethylation reagents on preformed 1-(4-methylphenyl)-3-methyl-1H-pyrazole

In some protocols, the chloromethyl group is introduced via chloromethylation of the phenyl ring after pyrazole formation:

  • Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions
  • Procedure: Electrophilic substitution on the para position of the methyl-substituted phenyl ring
  • Considerations: Careful control of reaction time and temperature to avoid over-chloromethylation or side reactions

This method is less common due to the toxicity and handling issues of chloromethylating agents but can be used for late-stage functionalization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate, sodium hydroxide Facilitates deprotonation of pyrazole N-H
Solvent DMF, DMSO, ethanol Polar aprotic solvents enhance nucleophilicity
Temperature 60–120°C Elevated temperature improves reaction rate
Reaction time 6–24 hours Depends on scale and reactivity
Molar ratios Pyrazole:chloromethylbenzyl chloride = 1:1.1–1.5 Slight excess of alkylating agent to drive reaction
Purification Recrystallization, silica gel chromatography To achieve >95% purity

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
N-alkylation of 3-methyl-1H-pyrazole with 4-(chloromethyl)benzyl chloride Direct substitution under basic conditions Simple, good yields, scalable Requires careful control to avoid side products
Cyclization of hydrazine derivatives with 4-(chloromethyl)benzoyl precursors Ring formation with methyl ketones Structural control, simultaneous methyl introduction Multi-step, longer synthesis time
Chloromethylation of preformed pyrazole derivatives Electrophilic substitution on phenyl ring Late-stage functionalization Toxic reagents, safety concerns

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.

    Oxidation: Products include alcohols or carboxylic acids.

    Reduction: Products include methyl

Biological Activity

1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a chloromethyl group attached to a phenyl ring and a methyl group on the pyrazole nitrogen, which enhances its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClN3\text{C}_{11}\text{H}_{10}\text{ClN}_3

This compound is characterized by:

  • A five-membered heterocyclic ring containing two nitrogen atoms.
  • Electrophilic properties due to the chloromethyl group, which can engage in nucleophilic substitution reactions.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound has demonstrated efficacy against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Aspergillus niger and other pathogenic fungi .

In one study, this compound was evaluated for its antibacterial activity, showing promising results comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. For example, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that at certain concentrations, it could reduce inflammation markers significantly .

Table 1: Anti-inflammatory Activity of this compound

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
106176
208593

Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. The compound has shown activity against various cancer cell lines:

  • Breast Cancer : MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells.
  • Colorectal Cancer : Various cell lines with significant inhibition rates reported .

Table 2: Anticancer Activity of this compound

Cancer TypeIC50 (nM)
Breast (MDA-MB-231)120
Liver (HepG2)428

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various cellular pathways leading to observed biological effects, such as apoptosis in cancer cells or inhibition of inflammatory responses .

Case Studies

In a notable case study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound exhibited significant anti-inflammatory and anticancer properties, prompting further exploration into its therapeutic potential .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown promising results in inhibiting cancer cell growth, with IC50 values indicating their potency .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (nM)
4aNUGC343
4cNUGC60
6aHEPG2399
6cDLDI120

The data suggests that modifications to the pyrazole structure can enhance its biological activity, making it a candidate for further drug development .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives are also being explored for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. Some derivatives demonstrated significant inhibition of monoamine oxidases and other inflammatory mediators, indicating their potential as therapeutic agents for inflammatory diseases .

Material Science Applications

Beyond biological applications, pyrazole compounds are being investigated for their roles in material science. Specifically, they are used as organic buffering agents in cell cultures and may serve as precursors for the development of photochromic materials. The unique structural properties of pyrazoles allow them to participate in photochemical reactions that can be harnessed in various industrial applications .

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structure: Contains an imidazole core (two non-adjacent nitrogen atoms) instead of pyrazole. Substituents include a chloromethylphenyl group, nitro group, and two methyl groups .
  • Key Differences: The imidazole ring enhances basicity and hydrogen-bonding capacity compared to pyrazole. Application: Used in synthesizing anti-parasitic agents targeting metronidazole-resistant Blastocystis sp. .

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

  • Structure : Features a sulfanylidene group (S=O) adjacent to a ketone, attached to the chloromethylphenyl group .
  • Key Differences :
    • The sulfanylidene group introduces strong electron-withdrawing effects, altering electronic properties.
    • Higher melting point (137.3–138.5°C ) due to polar interactions from the sulfonyl group .
    • Application : Studied in ruthenium-catalyzed reactions, suggesting utility in transition-metal-mediated syntheses .
  • Data Comparison: Property Target Compound Compound 1f Melting Point (°C) Not reported 137.3–138.5 Functional Groups Chloromethyl Chloromethyl + Sulfonyl

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole

  • Structure : Substituted with a chloro-fluorobenzyl group and a nitro group on the pyrazole ring .
  • Key Differences: The nitro group reduces nucleophilic reactivity compared to the target compound’s chloromethyl group. Fluorine substitution enhances metabolic stability in pharmaceuticals. Application: Potential intermediate in drug discovery, with a molecular weight of 255.63 g/mol .
  • Data Comparison :

    Property Target Compound Nitro-Fluoro Derivative
    Molecular Weight 206.67 255.63
    Substituents Chloromethyl Nitro + Chloro-Fluorobenzyl

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

  • Structure : Includes a sulfonyl group (-SO₂-) and methoxy substituent .
  • Molecular Weight: 286.73 g/mol, significantly higher due to the sulfonyl moiety . Application: Likely used in designing enzyme inhibitors due to sulfonyl’s affinity for binding pockets.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole?

Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mannich reactions. For example, copper sulfate and sodium ascorbate in a THF/water solvent system (1:1) at 50°C for 16 hours yield high-purity products after column chromatography . Key parameters include maintaining anhydrous conditions for chloromethyl group stability and optimizing reaction stoichiometry (e.g., 1.2 equivalents of 4-(chloromethyl)benzaldehyde to minimize side products) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography resolves bond lengths (e.g., C-Cl: ~1.73 Å) and torsional angles between the pyrazole and chloromethylphenyl groups .
  • NMR spectroscopy (¹H/¹³C) identifies key signals: δ ~2.5 ppm (CH₃ on pyrazole), δ ~4.8 ppm (CH₂Cl), and aromatic protons at δ 7.2–7.8 ppm .
  • DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals, aiding in reactivity analysis .

Q. What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates byproducts.
  • Recrystallization from ethanol at −20°C enhances purity (>98%) by removing unreacted aldehydes .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s bioactivity?

Answer:

  • The chloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., cysteine residues in enzymes).
  • Methyl at position 3 increases lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with trifluoromethyl or methoxy substituents show reduced antibacterial activity (MIC >128 µg/mL vs. 32 µg/mL for chloromethyl) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer: The chloromethyl group acts as a leaving group in SN2 reactions, enabling functionalization (e.g., Suzuki-Miyaura coupling with arylboronic acids). Kinetic studies (Eyring analysis) reveal a ΔG‡ of ~25 kcal/mol for Pd-catalyzed coupling, with rate-limiting oxidative addition .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

Answer:

  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 (ΔG ~−9.2 kcal/mol).
  • QSAR models correlate Hammett σ values of substituents with IC₅₀ in anti-inflammatory assays (R² = 0.89) .

Data Contradictions and Validation Strategies

Q. Discrepancies in reported antibacterial activity: How to resolve them?

Answer:

  • Source variation: Activity against S. aureus ranges from MIC 16–64 µg/mL due to differences in bacterial strains (ATCC vs. clinical isolates) .
  • Validation: Standardize testing per CLSI guidelines using Mueller-Hinton broth and confirm via time-kill assays .

Q. Conflicting NMR data for the chloromethyl group: What causes this?

Answer:

  • Solvent effects: δ for CH₂Cl shifts from 4.75 ppm (CDCl₃) to 4.82 ppm (DMSO-d₆) due to hydrogen bonding.
  • Trace moisture in DMSO-d₆ can hydrolyze CH₂Cl to CH₂OH, producing a δ ~4.3 ppm signal. Use anhydrous solvents and fresh samples .

Methodological Recommendations

Q. How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Replace THF with 2-MeTHF (renewable solvent) to improve sustainability.
  • Use flow chemistry for CuAAC reactions, achieving 85% yield at 100 g scale with a residence time of 30 minutes .

Q. Best practices for stability studies under physiological conditions?

Answer:

  • Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV (λ = 254 nm). Half-life (t₁/₂) is ~8 hours due to hydrolysis of the chloromethyl group. Stabilize with lyophilization or cyclodextrin encapsulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole
Reactant of Route 2
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1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole

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